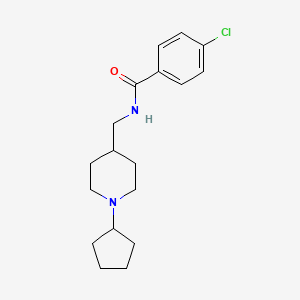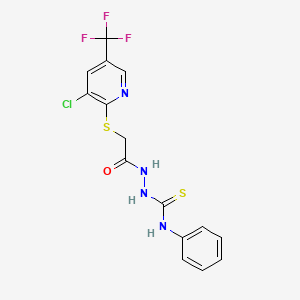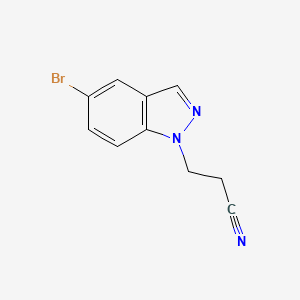
1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as PF-02341066 or crizotinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been extensively studied for its potential therapeutic applications. This compound was first identified as a potent inhibitor of the anaplastic lymphoma kinase (ALK) in 2007 and has since been shown to have activity against other RTKs, including c-MET and ROS1.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Research on urea derivatives often focuses on their synthesis and potential as intermediates in producing compounds with various biological activities. For example, the synthesis of N-alkyl substituted urea derivatives has been explored for their in vitro antibacterial and antifungal activities. Compounds with morpholine moiety have shown better activities, indicating the significance of specific substituents in enhancing biological efficacy (Zheng et al., 2010). Furthermore, the study of Mannich bases derived from urea has revealed their corrosion inhibition effects on mild steel surfaces, suggesting applications in material science and engineering (Jeeva et al., 2015).
Biological Activity and Pharmacological Potential
Urea derivatives have been extensively studied for their cytokinin-like activity, affecting plant growth and development. Specific urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified for their potent effects on in vitro plant morphogenesis, highlighting the role of chemical structure in biological activity (Ricci & Bertoletti, 2009). Additionally, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved, demonstrating the potential for developing new compounds with diverse biological activities (Bhat et al., 2018).
Applications in Material Science and Drug Discovery
The flexible nature of urea derivatives allows for their application in various scientific research fields, including material science and drug discovery. The synthesis of specific urea derivatives has led to the discovery of compounds with potent activities against chronic myeloid leukemia (CML), showcasing the potential of these compounds in cancer therapy (Li et al., 2019). Additionally, the characterization of novel GPR39 agonists modulated by zinc, identified among kinase inhibitors, suggests the potential off-target effects of urea derivatives on G protein-coupled receptors, expanding the scope of research into pharmacological applications (Sato et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O2/c17-13-9-11(1-2-14(13)18)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZCTQWWHGQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)



![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)
![N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2956824.png)



![N-(4-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2956831.png)
![Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2956833.png)

![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)
![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)